molecular formula C15H13BrO2 B1335947 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 644958-94-1

5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No. B1335947
M. Wt: 305.17 g/mol
InChI Key: ADXSSKDXBLXYMK-UHFFFAOYSA-N
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Description

The compound "5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde" is a brominated benzaldehyde derivative with a methoxy substituent. This type of compound is of interest due to its potential applications in organic synthesis and material science. The papers provided discuss various brominated benzaldehydes and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of brominated benzaldehydes typically involves halogenation reactions, as seen in the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation . This method provides good overall yields and demonstrates the utility of directing groups in halogenation reactions. Similarly, the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde involves bromination of a precursor aldehyde . The reaction conditions, such as solvent choice, temperature, and material ratios, are crucial for optimizing yields. These studies suggest that the synthesis of "5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde" would likely involve a directed halogenation step, possibly followed by a nucleophilic substitution to introduce the methoxy group.

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be analyzed using various spectroscopic techniques, including FT-IR, GC-MS, and NMR spectroscopy . Computational methods, such as geometry optimization and potential energy scan studies, can predict the favored conformations of these molecules . The crystal structures of related compounds provide insights into supramolecular features like hydrogen bonding and π-π interactions . These analyses are essential for understanding the three-dimensional arrangement of atoms in "5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde" and predicting its reactivity.

Chemical Reactions Analysis

Brominated benzaldehydes can undergo various chemical reactions, including nucleophilic substitutions, where the bromine atom is replaced by other groups . The reactivity of the bromine atom in these compounds is a key factor in their utility as intermediates in organic synthesis. The synthesis of tetrahydro-5H-benzo[c]fluorenes from bromoarenes and benzaldehydes involves ring-closing metathesis and transannular cyclization/nucleophilic addition, demonstrating the versatility of brominated benzaldehydes in complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the aromatic ring. The synthesis and characterization of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde provide data on optimal reaction conditions and product confirmation via NMR spectroscopy . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) surfaces, can provide further insights into the electronic properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Analysis

  • 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde and similar derivatives have been actively involved in synthesis and computational analysis. For example, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were synthesized and characterized through various spectroscopic methods. Theoretical studies, including geometry optimization and potential energy scan (PES) studies, were utilized to predict favored conformations and derive molecular properties like AIM, NBO, HOMO-LUMO, and MEP surfaces from optimized structures (Balachander & Manimekalai, 2017).

Biological and Antioxidant Activities

  • Bromophenols, closely related to 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde, isolated from the red sea alga Avrainvillea amadelpha showed mild to weak cytotoxic activity against cancer cell lines like HeLa and MCF-7. One of the compounds, Avrainvilleal, demonstrated significant scavenging activity of DPPH radicals, indicating potential antioxidant properties (Hawas et al., 2021).

Material Science and Synthesis Techniques

  • In the field of materials science, 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde derivatives have been used for developing new substances and materials. For instance, 5-bromo-2-((4-chlorobenzyl)oxy)bromomethylbenzene was synthesized through a series of reactions and tested for biological activity, indicating its potential in material synthesis and pharmaceuticals (Bi, 2015).

properties

IUPAC Name

5-bromo-2-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11-3-2-4-12(7-11)10-18-15-6-5-14(16)8-13(15)9-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXSSKDXBLXYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244129
Record name 5-Bromo-2-[(3-methylphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde

CAS RN

644958-94-1
Record name 5-Bromo-2-[(3-methylphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644958-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(3-methylphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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